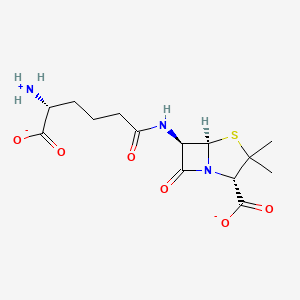
penicillin N(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillin N(1-) is conjugate base of penicillin N. It is a conjugate base of a penicillin N.
Applications De Recherche Scientifique
Antibacterial Properties
Mechanism of Action
Penicillin N(1-) exhibits antibacterial activity by inhibiting the synthesis of bacterial cell walls. This action is primarily mediated through the binding to penicillin-binding proteins (PBPs), leading to cell lysis and death of susceptible bacteria .
Efficacy Against Bacterial Strains
Recent studies have demonstrated that penicillin N(1-) and its derivatives show significant activity against both Gram-positive and Gram-negative bacteria. For instance, modified forms like Penicillin G conjugated with silver ions (PenAg) have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .
Case Studies
-
Antimicrobial Resistance Patterns
A study conducted at a hospital in Jordan highlighted the emergence of multidrug-resistant bacteria, emphasizing the importance of penicillin derivatives in treatment protocols. The study revealed that while many bacterial strains showed resistance to conventional antibiotics, penicillin N(1-) maintained lower resistance rates, suggesting its potential utility in clinical settings . -
Comparative Genomics
Research comparing Alexander Fleming's original Penicillium rubens strain with modern high-yield strains has provided insights into the genetic basis for penicillin production. The study identified key genes involved in the conversion of isopenicillin N to penicillin N, which are crucial for enhancing antibiotic yields in industrial applications .
Potential Applications
-
Development of New Antibiotics
Given the rising threat of antibiotic resistance, penicillin N(1-) serves as a foundational compound for developing new antibiotics. Its ability to be modified chemically allows researchers to create derivatives with improved efficacy and reduced toxicity . -
Combination Therapies
Combining penicillin N(1-) with other antimicrobial agents could enhance therapeutic outcomes against resistant bacterial strains. For example, studies suggest that combining it with silver ions significantly increases its antibacterial efficacy without increasing toxicity levels .
Data Tables
| Antibiotic | Bacterial Strain | MIC (μM) | MBC (μM) | Notes |
|---|---|---|---|---|
| Penicillin N(1-) | Staphylococcus aureus | 15 ± 2 | 30 ± 4 | Effective against Gram-positive bacteria |
| PenAg | Pseudomonas aeruginosa | 23 ± 2.29 | Not reported | Enhanced activity compared to standard penicillins |
| Penicillin G | Escherichia coli | >2000 | Not applicable | Resistant strain |
Propriétés
Formule moléculaire |
C14H20N3O6S- |
|---|---|
Poids moléculaire |
358.39 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8-,9+,11-/m1/s1 |
Clé InChI |
MIFYHUACUWQUKT-GPUHXXMPSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















